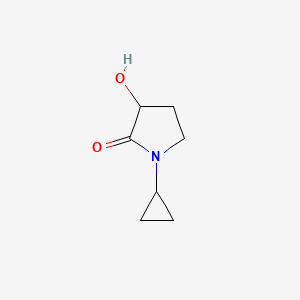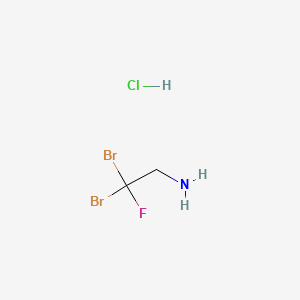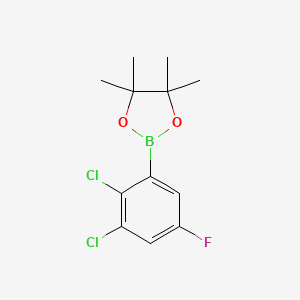![molecular formula C6H3FIN3 B13459969 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with fluorine and iodine substituents at the 6 and 3 positions, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes . The process can be summarized as follows:
Formation of the pyrazole ring: 5-aminopyrazole reacts with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution reactions: The fluorine and iodine substituents can be replaced with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling reactions: Palladium catalysts and bases like cesium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities and properties .
科学研究应用
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biological studies: The compound is studied for its potential to modulate various biological pathways, including those related to cell proliferation and differentiation.
Chemical biology: It serves as a tool compound for studying the structure-activity relationships of pyrazolopyridine derivatives.
Industrial applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine and iodine substituents but shares the same core structure.
3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains methyl groups instead of halogens.
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with chlorine instead of fluorine.
Uniqueness
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific halogen substituents, which can significantly influence its biological activity and chemical reactivity .
属性
分子式 |
C6H3FIN3 |
|---|---|
分子量 |
263.01 g/mol |
IUPAC 名称 |
6-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI 键 |
RIUBTBMBTSLUAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=NNC(=C21)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)

![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)

![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)






